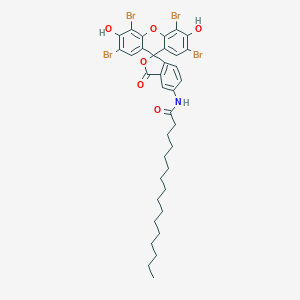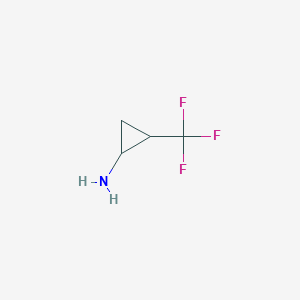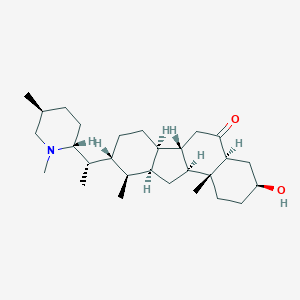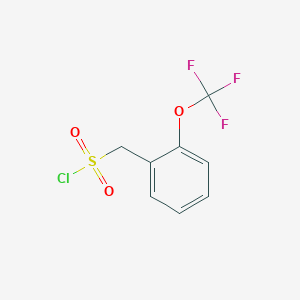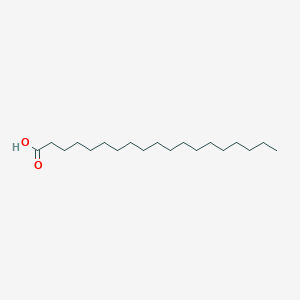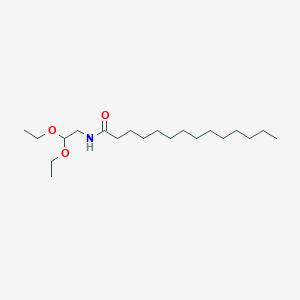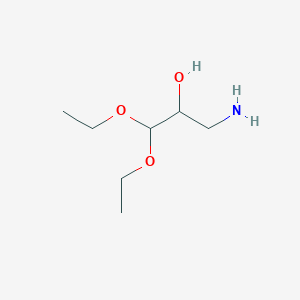
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one, also known as DIMBOA, is a natural compound found in maize plants. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to induce the production of ROS in both plants and animals. This can lead to oxidative stress, which can cause cell death. However, it is also possible that the production of ROS by 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one could have beneficial effects, such as the activation of defense mechanisms against pathogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one are complex and depend on the concentration and duration of exposure. In plants, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties by inhibiting the growth and development of insect larvae. It has also been shown to have anti-fungal properties by inhibiting the growth of plant pathogens. In animals, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its natural origin. This makes it a potentially safer alternative to synthetic compounds. Additionally, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have a wide range of biological activities, which makes it a versatile compound for research. However, one limitation of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its instability in aqueous solutions. This can make it difficult to prepare and store solutions of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one for use in experiments.
Direcciones Futuras
There are several future directions for research on 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one. One area of interest is its potential as a natural pesticide in agriculture. Further research is needed to determine the effectiveness of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one as a pesticide and to develop methods for its application in the field. Another area of interest is its potential as an anti-cancer agent. Further research is needed to understand the mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in cancer cells and to develop methods for its use in cancer treatment. Finally, further research is needed to understand the ecological role of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in maize plants and its potential impact on soil health.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In agriculture, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties, which make it a potential natural pesticide. It has also been shown to have anti-fungal properties, which could make it useful in preventing crop diseases. In medicine, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In environmental science, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been studied for its potential role in soil health. It has been shown to have a positive effect on soil microbial communities, which could improve soil fertility.
Propiedades
Número CAS |
121085-86-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2,4-dimethyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(4)7(10)11-6(3)9-8/h5H,1-4H3 |
Clave InChI |
KBCZSFOJJDVEGX-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)(C)C(C)C |
SMILES canónico |
CC1=NC(C(=O)O1)(C)C(C)C |
Sinónimos |
5(4H)-Oxazolone,2,4-dimethyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

